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Abstract
2-Isopropyl-4-methylthiazole is a pivotal sulfur-containing heterocyclic compound that

significantly contributes to the desirable aroma profiles of a wide array of thermally processed

foods. Its characteristic nutty, roasted, meaty, and green sensory attributes are integral to the

flavor of products such as roasted meats, coffee, and tomatoes. This technical guide provides

an in-depth analysis of the role of 2-isopropyl-4-methylthiazole in food aroma, including its

chemical properties, natural occurrence, and sensory characteristics. Detailed experimental

protocols for its extraction, quantification, and sensory evaluation are presented, alongside a

proposed Maillard reaction pathway for its formation. This document serves as a

comprehensive resource for researchers and professionals in the fields of food science, flavor

chemistry, and sensory analysis.

Introduction
The flavor of food is a complex interplay of taste and aroma, with volatile organic compounds

playing a crucial role in the latter. Among these, sulfur-containing heterocyclic compounds are

of particular importance due to their low odor thresholds and potent aroma characteristics. 2-
Isopropyl-4-methylthiazole (CAS No. 15679-13-7) is a prominent member of the thiazole

family, recognized for its significant contribution to the savory and roasted notes in many

cooked foods.[1][2] Its formation is primarily attributed to the Maillard reaction, a series of non-

enzymatic browning reactions that occur between reducing sugars and amino acids upon
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heating.[2][3] Understanding the formation and sensory impact of 2-isopropyl-4-
methylthiazole is essential for controlling and optimizing the flavor of processed foods.

Chemical Properties and Sensory Profile
2-Isopropyl-4-methylthiazole is a colorless to pale yellow liquid with the molecular formula

C₇H₁₁NS.[1][4] Its chemical structure consists of a thiazole ring substituted with an isopropyl

group at the 2-position and a methyl group at the 4-position.

Table 1: Physicochemical Properties of 2-Isopropyl-4-methylthiazole

Property Value Reference

Molecular Weight 141.24 g/mol [2]

Boiling Point 92 °C at 50 mmHg [1]

Density 0.997 - 1.005 g/mL at 20°C [4]

Refractive Index 1.4960 - 1.5010 at 20°C [4]

Solubility

Slightly soluble in water;

soluble in most organic

solvents

[5]

CAS Number 15679-13-7 [2]

FEMA Number 3555 [2]

The sensory profile of 2-isopropyl-4-methylthiazole is complex and concentration-dependent.

At low concentrations, it imparts desirable roasted, nutty, and meaty notes.[5] It is also

described as having green, earthy, and even tropical fruit undertones.[4][6][7]

Table 2: Sensory Descriptors of 2-Isopropyl-4-methylthiazole
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Descriptor Notes Reference

Odor
Green, rooty, earthy, fruity,

tropical, nutty, roasted, meaty
[4][5]

Taste

Alliaceous, earthy, sulfury

coffee with a tropical fruity

nuance (at 2 ppm)

[1]

Occurrence in Food
2-Isopropyl-4-methylthiazole has been identified as a key aroma compound in a variety of

cooked and processed foods. Its presence is a direct consequence of the Maillard reaction and

Strecker degradation of sulfur-containing amino acids like cysteine in the presence of reducing

sugars and other carbonyl compounds.

Table 3: Reported Occurrence of 2-Isopropyl-4-methylthiazole in Food Products

Food Product Reference

Roasted Meat [1][2]

Fried Potato [1]

Tomato [1][2]

Roasted Coffee [2]

Durian Fruit [2]

Yeast Extract [2]

Coriander Seed Oil [2]

While the presence of 2-isopropyl-4-methylthiazole is well-documented, specific quantitative

data on its concentration in various food matrices is limited in publicly available literature. The

concentration can vary significantly depending on factors such as the specific ingredients,

processing temperature, and time.

Table 4: Odor and Taste Thresholds of 2-Isopropyl-4-methylthiazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.ventos.com/index.php/en/producto/2957/2-ISOPROPYL-4-METHYLTHIAZOLE/223
https://sinofoodsupply.com/2-isopropyl-4-methylthiazole/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8196882.htm
https://www.benchchem.com/product/b103707?utm_src=pdf-body
https://www.benchchem.com/product/b103707?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8196882.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropyl-4-methylthiazole
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8196882.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8196882.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropyl-4-methylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropyl-4-methylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropyl-4-methylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropyl-4-methylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropyl-4-methylthiazole
https://www.benchchem.com/product/b103707?utm_src=pdf-body
https://www.benchchem.com/product/b103707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Threshold Type Medium Value Reference

Taste -

2 ppm (alliaceous,

earthy, sulfury coffee

with a tropical fruity

nuance)

[1]

Odor Dipropylene Glycol

0.1% (green,

herbaceous,

vegetable, earthy)

[5]

Odor Water
Data not available in

searched literature

Formation Pathway: The Maillard Reaction
The primary route for the formation of 2-isopropyl-4-methylthiazole in food is the Maillard

reaction. A plausible pathway involves the reaction of a sulfur source (such as hydrogen sulfide

derived from the Strecker degradation of cysteine), an ammonia source (from amino acids),

and carbonyl compounds.

Based on the established mechanisms for the formation of similar thiazoles, a proposed

pathway for 2-isopropyl-4-methylthiazole is illustrated below. This pathway involves the

reaction of isobutyraldehyde (a Strecker aldehyde from valine), methylglyoxal (a dicarbonyl

compound from sugar degradation), and a sulfur donor.
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Caption: Proposed Maillard reaction pathway for 2-isopropyl-4-methylthiazole formation.

Experimental Protocols
Analytical Protocol: Quantification by Headspace Solid-
Phase Microextraction (HS-SPME) and Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the extraction and quantification of 2-isopropyl-
4-methylthiazole from a solid or liquid food matrix. Optimization of parameters is crucial for

different matrices.

Objective: To extract and quantify 2-isopropyl-4-methylthiazole in a food sample.

Materials:

Food sample (e.g., ground roasted coffee, tomato paste)

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
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SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

SPME autosampler or manual holder

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Analytical standard of 2-isopropyl-4-methylthiazole

Internal standard (e.g., 2-methyl-3-heptanone)

Sodium chloride (NaCl)

Deionized water

Procedure:

Sample Preparation:

Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.

Add a known amount of internal standard solution.

For solid samples, add 5 mL of deionized water.

Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase and enhance the

release of volatiles.

Immediately seal the vial.

HS-SPME Extraction:

Place the vial in the autosampler tray or a heating block.

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15

minutes) with agitation.

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g.,

30 minutes) at the same temperature with continued agitation.
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GC-MS Analysis:

Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption (e.g.,

at 250°C for 5 minutes) in splitless mode.

Gas Chromatography:

Column: Use a suitable capillary column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: An example program could be: start at 40°C (hold for 2

min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

Mass Spectrometry:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Scan Range: m/z 35-350.

Identification: Identify 2-isopropyl-4-methylthiazole by comparing its mass spectrum

and retention time with that of an authentic standard. The characteristic ions for 2-
isopropyl-4-methylthiazole are m/z 141 (molecular ion) and 126.[2]

Quantification: Quantify the compound using a calibration curve prepared with the

analytical standard and the internal standard method.
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Caption: Workflow for the analysis of 2-isopropyl-4-methylthiazole by HS-SPME-GC-MS.

Sensory Analysis Protocol: Triangle Test
This protocol is used to determine if a sensory difference exists between two samples, for

example, a standard food product and one with an added concentration of 2-isopropyl-4-
methylthiazole.

Objective: To determine if a perceptible difference in aroma exists between a control sample

and a sample containing 2-isopropyl-4-methylthiazole.

Materials:
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Control food product (without added 2-isopropyl-4-methylthiazole).

Test food product (with a specific concentration of 2-isopropyl-4-methylthiazole).

Identical, odor-free sample containers with lids, coded with random three-digit numbers.

A panel of at least 20-30 trained or consumer panelists.

A sensory evaluation booth with controlled lighting and ventilation.

Water for rinsing between samples.

Procedure:

Sample Preparation:

Prepare the control and test samples, ensuring they are at the same temperature and of

the same volume.

For each panelist, prepare a set of three samples: two will be the control (A) and one will

be the test sample (B), or two will be the test sample (B) and one will be the control (A).

The presentation order of the three samples should be randomized for each panelist (e.g.,

AAB, ABA, BAA, BBA, BAB, ABB).

Panelist Instructions:

Instruct panelists to sniff each of the three coded samples from left to right.

Ask them to identify the sample that is different from the other two.

Panelists are required to make a choice, even if they are not certain.

Data Collection:

Record the number of correct and incorrect identifications.

Data Analysis:
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The results are analyzed using a statistical table for triangle tests (based on the binomial

distribution or chi-square test) to determine if the number of correct identifications is

significantly greater than what would be expected by chance (which is one-third).

The null hypothesis (H₀) is that there is no perceptible difference between the samples.

The alternative hypothesis (H₁) is that a perceptible difference exists.

If the number of correct responses meets or exceeds the critical value for a given

significance level (e.g., p < 0.05), the null hypothesis is rejected, and it is concluded that a

significant sensory difference exists.

Conclusion
2-Isopropyl-4-methylthiazole is a crucial aroma compound that defines the characteristic

flavor profiles of many important food products. Its formation through the Maillard reaction

highlights the importance of thermal processing in flavor development. The analytical and

sensory protocols detailed in this guide provide a framework for the accurate assessment of

this compound in food systems. Further research is warranted to obtain more extensive

quantitative data on its concentration in a wider range of foods and to fully elucidate the

nuances of its formation pathways under different processing conditions. This knowledge will

enable more precise control over food flavor and quality, benefiting both food manufacturers

and consumers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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